molecular formula C12H14BrNO4S B5682909 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid

4-bromo-3-(1-piperidinylsulfonyl)benzoic acid

Cat. No. B5682909
M. Wt: 348.21 g/mol
InChI Key: BENVHYLMIUNALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-(1-piperidinylsulfonyl)benzoic acid, also known as BPSB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BPSB is a sulfonamide derivative that has a bromine atom and a piperidine ring attached to a benzoic acid molecule.

Scientific Research Applications

4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid is in the field of medicinal chemistry. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has been found to have inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various diseases, including glaucoma, Alzheimer's disease, and epilepsy. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has also been studied for its potential use as a drug delivery agent, as it can be conjugated with other molecules to target specific tissues or cells.

Mechanism of Action

The mechanism of action of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid involves its interaction with enzymes and other proteins in the body. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has been found to bind to the active site of carbonic anhydrase and acetylcholinesterase, inhibiting their activity. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid also interacts with other proteins, such as albumin and transferrin, which can affect its pharmacokinetics and biodistribution.
Biochemical and Physiological Effects
4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has been found to have various biochemical and physiological effects in the body. Inhibition of carbonic anhydrase can lead to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels in the brain, which is beneficial in the treatment of Alzheimer's disease. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has also been found to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid in lab experiments is its specificity for certain enzymes and proteins, which can allow for targeted inhibition or modulation of their activity. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid in lab experiments is its potential toxicity, as it can interact with other proteins and enzymes in the body, leading to unintended effects.

Future Directions

There are several future directions for research on 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid. One area of interest is the development of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid-based drug delivery systems, which can target specific tissues or cells. Another area of interest is the study of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid's interactions with other proteins and enzymes in the body, which can provide insights into its pharmacokinetics and biodistribution. Additionally, further research is needed to determine the safety and efficacy of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid in various disease models.

properties

IUPAC Name

4-bromo-3-piperidin-1-ylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c13-10-5-4-9(12(15)16)8-11(10)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENVHYLMIUNALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(piperidine-1-sulfonyl)-benzoic acid

Synthesis routes and methods

Procedure details

Compound 3.1 was prepared from 4-bromo-3-chlorosulfonyl-benzoic acid 2.1 and piperidine a1 in 88% yield according to general method B. MS (M−1)=346.
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Yield
88%

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